molecular formula C6H13BrN2 B14368694 4-Bromocyclohexane-1,2-diamine CAS No. 90015-89-7

4-Bromocyclohexane-1,2-diamine

Cat. No.: B14368694
CAS No.: 90015-89-7
M. Wt: 193.08 g/mol
InChI Key: VRWNELWMABBYCK-UHFFFAOYSA-N
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Description

4-Bromocyclohexane-1,2-diamine is an organic compound with the molecular formula C6H13BrN2 It is a derivative of cyclohexane, where two adjacent carbon atoms are substituted with amine groups and one of these carbons is further substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of cyclohexene to form 4-bromocyclohexene, which is then subjected to diaminations using reagents such as ammonia or primary amines under controlled conditions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 4-Bromocyclohexane-1,2-diamine may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromocyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, substituted cyclohexanes, and various cyclohexane derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromocyclohexane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromocyclohexane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amine groups allows for various interactions at the molecular level, including hydrogen bonding, van der Waals forces, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromocyclohexane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required .

Properties

CAS No.

90015-89-7

Molecular Formula

C6H13BrN2

Molecular Weight

193.08 g/mol

IUPAC Name

4-bromocyclohexane-1,2-diamine

InChI

InChI=1S/C6H13BrN2/c7-4-1-2-5(8)6(9)3-4/h4-6H,1-3,8-9H2

InChI Key

VRWNELWMABBYCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1Br)N)N

Origin of Product

United States

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